REACTION_SMILES
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[C:8](#[N:9])[c:10]1[cH:11][c:12]([O:19][CH2:20][CH3:21])[c:13]([C:14](=[O:15])[OH:16])[cH:17][cH:18]1.[CH3:1][Si:2]([CH:3]=[N+:4]=[N-:5])([CH3:6])[CH3:7].[CH3:28][OH:29].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH3:1][O:16][C:14]([c:13]1[c:12]([O:19][CH2:20][CH3:21])[cH:11][c:10]([C:8]#[N:9])[cH:18][cH:17]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C#N)ccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOc1cc(C#N)ccc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |